4-Chlorobutyronitrile

Beschreibung

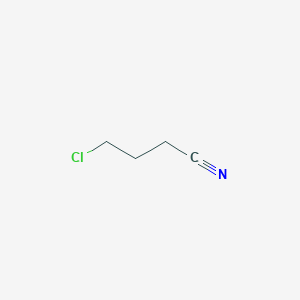

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chlorobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN/c5-3-1-2-4-6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCFBWSVQWGOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060850 | |

| Record name | 4-Chlorobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light yellow liquid; [CHRIS] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Chlorobutyronitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.0 [mmHg] | |

| Record name | 4-Chlorobutyronitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

628-20-6 | |

| Record name | 4-Chlorobutyronitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobutyronitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanenitrile, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBUTYRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JDK6275GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chlorobutyronitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobutyronitrile, with the CAS number 628-20-6 , is a bifunctional organic compound featuring both a chloro and a cyano functional group.[1] This colorless liquid serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2][3] Its dual reactivity allows for the strategic introduction of a four-carbon chain with a terminal nitrile, which can be further manipulated into various functional groups. This guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of therapeutic agents.

Chemical and Physical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 628-20-6 | [1][4] |

| Molecular Formula | C₄H₆ClN | [1][4] |

| Molecular Weight | 103.55 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Boiling Point | 189–191 °C | [1] |

| Melting Point | -44 °C | [7] |

| Density | 1.0934 g/cm³ at 15 °C | [1] |

| Refractive Index | n20/D 1.442 | [8] |

| Solubility | Immiscible in water; Soluble in chloroform (B151607) and ethyl acetate. | [7] |

| Flash Point | 85 °C (185 °F) | [7][8] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the nucleophilic substitution of a halide in 1-bromo-3-chloropropane (B140262) with a cyanide salt. The reaction proceeds via an SN2 mechanism where the cyanide ion displaces the more reactive bromide ion.[9]

Experimental Protocol: Synthesis from 1-bromo-3-chloropropane

This protocol is adapted from established literature procedures.[1][10]

Materials:

-

1-bromo-3-chloropropane

-

Potassium cyanide (or Sodium cyanide)

-

96% Ethanol

-

Water

-

Chloroform

-

Fused calcium chloride

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 6.4 g of potassium cyanide in 10 g of water.

-

To this solution, add 40 ml of 96% ethyl alcohol.

-

Add 16 g of 1-bromo-3-chloropropane to the reaction mixture.

-

Heat the mixture to reflux with constant stirring for 90 minutes.

-

After reflux, evaporate the ethyl alcohol from the reaction mixture.

-

Add water to the residue, which will result in the formation of an oily layer of this compound.

-

Extract the oily layer with chloroform.

-

Wash the chloroform extract with a saturated calcium chloride solution and then with water.

-

Dry the chloroform solution over fused calcium chloride.

-

Fractionally distill the dried solution. The fraction collected at 195-197 °C is the purified this compound.

Synthesis Workflow Diagram```dot

Analytical Characterization

The identity and purity of this compound are typically confirmed using spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the three methylene (B1212753) groups. The protons closest to the electron-withdrawing chloro and cyano groups will be shifted downfield.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule, including the carbon of the nitrile group.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both separating this compound from any impurities and for confirming its molecular weight and fragmentation pattern.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890 GC with 5977 MS).

-

Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

Conditions:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

Reactivity and Applications in Drug Development

This compound is a valuable precursor for the synthesis of various pharmaceuticals, largely due to the reactivity of its two functional groups. The chloro group is susceptible to nucleophilic substitution, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Precursor to CNS-Active Compounds

A significant application of this compound is in the synthesis of compounds that modulate the central nervous system. It is a key starting material for the preparation of 2-phenylpyrrolidine, which is a precursor to a class of compounds known as pyrroloisoquinolines. T[11]hese compounds act as monoamine reuptake inhibitors, increasing the synaptic concentrations of neurotransmitters like serotonin (B10506) and catecholamines. T[11]his mechanism of action is central to the treatment of CNS disorders and eating disorders.

[11]this compound is also a precursor to the anxiolytic drug buspirone (B1668070) and the vasodilator buflomedil.

[11]#### Logical Relationship to Neurotransmitter Reuptake Inhibition

The following diagram illustrates the logical progression from this compound to the modulation of neurotransmitter signaling pathways.

Safety Information

This compound is a toxic and hazardous chemical that must be handled with appropriate safety precautions.

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed. |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |

| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a fundamentally important building block in modern organic synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups make it a valuable precursor for a wide range of complex molecules, most notably for pharmaceuticals targeting the central nervous system. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists working in drug discovery and development. The information and protocols provided in this guide serve as a comprehensive resource for the safe and effective use of this versatile chemical intermediate.

References

- 1. prepchem.com [prepchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C4H6ClN | CID 12336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. lookchem.com [lookchem.com]

- 8. 4-クロロブチロニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound CAS 628-20-6|Supplier [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Chlorobutyronitrile: Chemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobutyronitrile, with the IUPAC name 4-chlorobutanenitrile , is a bifunctional organic compound incorporating both a chloro and a cyano functional group.[1] Its chemical formula is C₄H₆ClN.[1][2] This colorless liquid serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry.[1][3] Its utility stems from the reactivity of both the nitrile and the alkyl chloride moieties, allowing for a variety of chemical transformations.

The chemical structure of this compound is as follows:

Cl-CH₂-CH₂-CH₂-C≡N

This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and its application in the synthesis of pharmaceutical compounds.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₄H₆ClN | [1][2][4] |

| Molar Mass | 103.55 g·mol⁻¹ | [1][2] |

| Appearance | Colorless liquid | [1] |

| Density | 1.0934 g/cm³ @ 15 °C | [1] |

| 1.095 g/mL at 20 °C | [5] | |

| Boiling Point | 189–191 °C | [1] |

| 195-197 °C | [5] | |

| Melting Point | -44 °C | [6][7] |

| Flash Point | 85 °C (185 °F) | [5] |

| Refractive Index | n20/D 1.442 | [5] |

| Water Solubility | Immiscible | [3] |

| CAS Number | 628-20-6 | [2][4] |

Experimental Protocols

Synthesis of this compound

A common and well-established method for the synthesis of this compound is the nucleophilic substitution reaction between 1-bromo-3-chloropropane (B140262) and potassium cyanide.[8] The following detailed protocol is adapted from a procedure in Organic Syntheses.

Reaction:

Br-CH₂-CH₂-CH₂-Cl + KCN → Cl-CH₂-CH₂-CH₂-CN + KBr

Materials:

-

1-bromo-3-chloropropane (trimethylene chlorobromide)

-

Potassium cyanide (95%)

-

Ethanol (95%)

-

Water

-

Calcium chloride solution

Procedure: [9]

-

In a 2-liter three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a separatory funnel, dissolve 82 g (1.2 moles) of potassium cyanide in 100 cc of water by warming and stirring.

-

To the resulting solution, add 350 cc of 95% ethanol.

-

Add 158 g (1 mole) of 1-bromo-3-chloropropane to the mixture.

-

Heat the mixture under reflux on a water bath with continuous stirring for approximately 1.5 hours.

-

Cool the solution and then dilute it with 450 cc of water.

-

An oily layer of the chloronitrile will separate. Extract this layer with about 80 cc of chloroform.

-

Separate the chloroform layer and wash it with 125–150 cc of a calcium chloride solution (prepared by diluting a saturated solution of crystallized calcium chloride with an equal volume of water).

-

Wash the chloroform solution once more with 125–150 cc of water.

-

Dry the chloroform solution over anhydrous calcium chloride.

-

Remove the chloroform by distillation on a water bath.

-

Distill the residue under reduced pressure. The fraction boiling at 103-106°C at 30 mm Hg is collected as the final product, this compound. The yield is typically 65-70% of the theoretical amount.

Applications in Drug Development

This compound is a key starting material and intermediate in the synthesis of several pharmaceutical drugs.[1][8] Its bifunctional nature allows for the sequential introduction of different functionalities, which is a crucial strategy in the construction of complex drug molecules.

Precursor to Buflomedil (B1668037) and Buspirone

This compound is a documented precursor in the synthesis of the drugs buflomedil and buspirone.[1][8]

Synthesis of Buspirone Intermediate

A notable application of this compound is in the synthesis of an intermediate for the anxiolytic drug, Buspirone.[2] The synthesis involves the alkylation of 1-(2-pyrimidyl)piperazine with this compound.[2] This reaction is followed by the reduction of the nitrile group to a primary amine, which is a key intermediate in the final assembly of the Buspirone molecule.[2]

The logical workflow for this part of the Buspirone synthesis is illustrated in the diagram below.

Caption: Synthetic pathway from this compound to a key Buspirone intermediate.

References

- 1. Buspirone synthesis - chemicalbook [chemicalbook.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. This compound CAS#: 628-20-6 [m.chemicalbook.com]

- 4. The Synthesis of Buflomedil Hydrochloride | Semantic Scholar [semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound | C4H6ClN | CID 12336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Synthesis of 4-Chlorobutyronitrile from 1-Bromo-3-Chloropropane

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chlorobutyronitrile is a valuable bifunctional molecule utilized as a precursor in the synthesis of various pharmaceutical compounds, including buflomedil (B1668037) and buspirone.[1] This document provides an in-depth technical guide on its synthesis from 1-bromo-3-chloropropane (B140262). The core of this synthesis is a nucleophilic substitution reaction where a cyanide ion displaces the bromide ion. This guide details the reaction mechanism, presents two primary experimental protocols (a classical method and a phase-transfer catalysis approach), summarizes quantitative data, and outlines purification procedures. All experimental workflows and reaction pathways are visualized to ensure clarity for chemical professionals.

Reaction Overview and Mechanism

The synthesis of this compound from 1-bromo-3-chloropropane is achieved through a nucleophilic substitution reaction.[1] The cyanide anion (CN⁻) from a salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), acts as the nucleophile.

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3] In 1-bromo-3-chloropropane, there are two potential leaving groups: bromide (-Br) and chloride (-Cl). Bromide is a better leaving group than chloride due to its larger size and the weaker carbon-bromine bond.[4] Consequently, the cyanide ion preferentially attacks the carbon atom bonded to the bromine, displacing the bromide ion to form this compound.[2][5]

Caption: SN2 reaction pathway for this compound synthesis.

Experimental Protocols

Two primary methodologies are presented for this synthesis: a classical approach using an alcoholic solution and a more advanced method employing phase-transfer catalysis.

Method 1: Classical Synthesis in Aqueous Ethanol

This protocol is adapted from established procedures in organic synthesis.[6][7] It involves the reaction of 1-bromo-3-chloropropane with potassium cyanide in a mixture of ethanol and water.

Detailed Experimental Protocol:

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve potassium cyanide (KCN) in water.

-

Solvent Addition: Add 95% ethanol to the aqueous KCN solution. The mixture should be warmed and stirred until the cyanide is fully dissolved.[7]

-

Reactant Addition: Add 1-bromo-3-chloropropane (also known as trimethylene chlorobromide) to the solution.[7]

-

Reaction: Heat the mixture to reflux, typically on a water bath, with continuous stirring for approximately 90 minutes.[6][7]

-

Initial Workup: After cooling, dilute the reaction mixture with water.[7] An oily layer of crude this compound will separate.

-

Extraction: Collect the oily layer using a suitable organic solvent like chloroform (B151607) and separate it from the aqueous layer.[7]

-

Washing and Drying: Wash the organic solution first with a calcium chloride solution and then with water. Dry the solution over fused calcium chloride.[7]

-

Purification: Fractionally distill the dried solution. First, remove the extraction solvent at atmospheric pressure. Then, distill the remaining liquid under reduced pressure to obtain the purified this compound.[7] The product typically boils at 194-197 °C at atmospheric pressure or 93-96 °C at 26 mm Hg.[7]

Caption: Experimental workflow for the classical synthesis method.

Method 2: Phase-Transfer Catalysis (PTC)

In industrial settings, the reaction between an aqueous solution of an alkali metal cyanide and the water-insoluble 1-bromo-3-chloropropane can be significantly enhanced using a phase-transfer catalyst (PTC).[8]

The PTC, typically a quaternary ammonium (B1175870) salt like tributyl methyl ammonium chloride, transports the cyanide anions from the aqueous phase into the organic phase, where they can react with the 1-bromo-3-chloropropane.[8][9] This method can improve reaction rates and yields while potentially allowing for milder reaction conditions.

General Protocol Outline:

-

An aqueous solution of sodium or potassium cyanide is prepared.

-

1-bromo-3-chloropropane (which forms the organic phase) is mixed with the aqueous cyanide solution.

-

A catalytic amount (e.g., 0.005 to 10.0%) of a phase-transfer catalyst is added.[8]

-

The biphasic mixture is stirred vigorously at a controlled temperature until the reaction is complete.

-

The organic phase is then separated and subjected to a multi-step purification process.

Data Presentation

The following table summarizes the quantitative data for the classical synthesis protocol.

| Parameter | Value / Description | Source |

| Reactants | ||

| 1-Bromo-3-chloropropane | 158 g (1 mole) | [7] |

| Potassium Cyanide (KCN) | 82 g (1.2 moles) | [7] |

| Alternative: Sodium Cyanide (NaCN) | 58 g (1.2 moles) | [7] |

| Solvents | ||

| Water | 100 cc | [7] |

| 95% Ethanol | 350 cc | [7] |

| Reaction Conditions | ||

| Temperature | Reflux (heated on a water bath) | [7] |

| Time | 1.5 hours (90 minutes) | [6][7] |

| Product Yield & Properties | ||

| Yield | 42-49 g (40-47% of theoretical) | [7] |

| Boiling Point (Atmospheric) | 194-197 °C | [7] |

| Boiling Point (Reduced Pressure) | 93-96 °C / 26 mm Hg | [7] |

Purification

Purification is critical to obtaining high-purity this compound, especially for pharmaceutical applications.

-

Classical Method Purification: As described in the protocol, purification involves aqueous washing, drying, and fractional distillation under reduced pressure.[7] This process effectively separates the product from unreacted starting materials, the solvent, and byproducts such as trimethylene cyanide.[7]

-

Industrial PTC Method Purification: A more rigorous, multi-step purification is often employed in industrial processes.[8] This workflow is designed to remove the catalyst and convert any remaining bromo-containing impurities.

Caption: Industrial purification workflow for this compound.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. brainly.com [brainly.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Solved: 1-Bromo-3-chloropropane reacts with one molar equivalent of sodium cyanide i aqueous etha [Chemistry] [gauthmath.com]

- 5. quora.com [quora.com]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US4022816A - Purification of chlorobutyronitrile - Google Patents [patents.google.com]

- 9. crdeepjournal.org [crdeepjournal.org]

Physical and chemical properties of 4-chlorobutanenitrile

An In-depth Technical Guide to 4-Chlorobutanenitrile

Introduction

4-Chlorobutanenitrile, also known as 4-chlorobutyronitrile or γ-chlorobutyronitrile, is a bifunctional organic compound with the chemical formula C₄H₆ClN[1][2]. As a molecule containing both a chloro and a cyano (nitrile) functional group, it serves as a versatile intermediate in organic synthesis[3]. It is primarily utilized as a building block in the production of various pharmaceuticals and agrochemicals[3][4]. This colorless to light yellow liquid is a key precursor for drugs such as the vasodilator buflomedil (B1668037) and the anxiolytic buspirone[2][5].

Physical and Chemical Properties

4-Chlorobutanenitrile is a colorless to pale yellow liquid with a pungent odor[3]. It is stable under normal storage conditions[6].

Data Summary

The quantitative physical and chemical properties of 4-chlorobutanenitrile are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆ClN | [1][7][8] |

| Molecular Weight | 103.55 g/mol | [1][7][9][10] |

| CAS Number | 628-20-6 | [1][2][7] |

| Appearance | Colorless to light yellow liquid | [2][3][5] |

| Density | 1.084 - 1.158 g/mL | [3][5][7][10][11] |

| Boiling Point | 195-197 °C (at 760 mmHg) | [6][7][10][11] |

| Melting Point | -35 to -44 °C | [3][12] |

| Flash Point | 85 °C (185 °F) | [5][6][7][8] |

| Refractive Index | 1.442 - 1.446 (at 20 °C) | [5][8][10][11] |

| Solubility | Soluble in polar solvents like water and alcohols. Soluble to a lesser extent in non-polar organic solvents. Immiscible with water according to some sources. Slightly soluble in Chloroform and Ethyl Acetate. | [3][5][13] |

Chemical Reactivity and Stability

Stability: 4-Chlorobutanenitrile is stable under normal conditions and recommended storage[6]. It should be stored in a dry, cool, and well-ventilated place, with containers kept tightly closed and away from heat, sparks, and open flames[6][14].

Reactivity:

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents[6][14].

-

Hazardous Decomposition: When heated or involved in a fire, it can decompose to produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and hydrogen cyanide (HCN)[5][6][13].

-

Synthetic Utility: The presence of two reactive sites—the nitrile group and the alkyl chloride—makes it a valuable synthetic intermediate. The nitrile group can undergo hydrolysis, reduction, or react with organometallic reagents. The chlorine atom can be displaced in nucleophilic substitution reactions. For instance, it is used to synthesize cyclopropanecarbonitrile (B140667) through an intramolecular cyclization reaction using a strong base like sodium amide or sodium hydroxide (B78521) in DMSO[2][5].

Experimental Protocols

Synthesis of 4-Chlorobutanenitrile

A common laboratory and industrial method for the synthesis of 4-chlorobutanenitrile involves the nucleophilic substitution of a 1,3-dihalopropane with a cyanide salt.

Reaction: 1-bromo-3-chloropropane (B140262) reacts with sodium or potassium cyanide to yield 4-chlorobutanenitrile.

Detailed Protocol:

-

Reagent Preparation: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) is prepared in a suitable solvent, typically a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or an aqueous-alcoholic mixture.

-

Reaction Execution: 1-bromo-3-chloropropane is added dropwise to the cyanide solution at a controlled temperature. The reaction is typically exothermic, and cooling may be required to maintain the desired temperature range.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to check for the disappearance of the starting material.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. Water is added to dissolve the inorganic salts. The product is then extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to obtain pure 4-chlorobutanenitrile[2][5].

Synthesis workflow for 4-chlorobutanenitrile.

Spectral Analysis

The structure of 4-chlorobutanenitrile can be confirmed using various spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic sharp absorption band for the nitrile group (C≡N) stretch, typically appearing around 2240-2260 cm⁻¹. Other significant peaks will include C-H stretching vibrations around 2850-3000 cm⁻¹ and a C-Cl stretching vibration in the fingerprint region, usually between 600-800 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals, all multiplets, corresponding to the three methylene (B1212753) (-CH₂-) groups. The methylene group adjacent to the chlorine atom (Cl-CH₂-) would be the most deshielded, appearing furthest downfield. The methylene group adjacent to the nitrile group (-CH₂-CN) would appear at an intermediate chemical shift, and the central methylene group (-CH₂-) would be the most shielded, appearing furthest upfield.[12][15]

-

¹³C NMR: The carbon NMR spectrum will display four signals: one for the nitrile carbon (quaternary), and three for the methylene carbons, each with a distinct chemical shift based on its proximity to the electronegative chlorine and nitrile groups.[12][16]

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) will be observed, confirming the presence of chlorine in the molecule.

Applications in Organic Synthesis

4-Chlorobutanenitrile is a key intermediate for synthesizing more complex molecules, particularly heterocyclic compounds and pharmaceutical agents.

Role of 4-chlorobutanenitrile as a synthetic precursor.

-

Pharmaceuticals: It is a documented precursor in the synthesis of buflomedil and buspirone[2][4][5].

-

Heterocycles: It has been used as a starting material to prepare substituted pyrrolidines and pyrrolines, which are valuable scaffolds in medicinal chemistry[2]. For example, it is used to prepare 2-phenylpyrrolidine, a key precursor for pyrroloisoquinolines, which have applications in treating CNS disorders[2].

-

Agrochemicals: Its versatile reactivity allows for its use in creating various agrochemicals, including herbicides and fungicides[4].

-

Cyclopropane Derivatives: Through base-catalyzed intramolecular cyclization, it is readily converted to cyclopropyl cyanide (cyclopropanecarbonitrile)[2][5].

References

- 1. Butanenitrile, 4-chloro- [webbook.nist.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound CAS 628-20-6|Supplier [benchchem.com]

- 5. This compound CAS#: 628-20-6 [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-Chlorobutanenitrile | 628-20-6 - BuyersGuideChem [buyersguidechem.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. This compound | C4H6ClN | CID 12336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound 97 628-20-6 [sigmaaldrich.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. Page loading... [wap.guidechem.com]

- 13. This compound | 628-20-6 [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. This compound(628-20-6) 1H NMR [m.chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-Chlorobutyronitrile

This guide provides a comprehensive overview of the spectroscopic data for 4-Chlorobutyronitrile (CAS No. 628-20-6), a bifunctional molecule containing both chloro and cyano functional groups.[1] The information presented is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, supported by experimental methodologies.

Molecular Structure and Properties

This compound, with the chemical formula C₄H₆ClN, is a colorless liquid.[1][2] Its structure consists of a four-carbon chain with a chlorine atom at one terminus and a nitrile group at the other.

Chemical Structure: Cl-CH₂-CH₂-CH₂-C≡N

Molecular Weight: 103.55 g/mol [3]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound in CDCl₃ typically shows three distinct signals corresponding to the three methylene (B1212753) groups.[4]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | Triplet | 2H | Cl-CH₂ -CH₂-CH₂-CN |

| ~2.6 | Triplet | 2H | Cl-CH₂-CH₂-CH₂ -CN |

| ~2.1 | Quintet | 2H | Cl-CH₂-CH₂ -CH₂-CN |

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[5][6] Protons on carbons adjacent to a nitrile are typically found in the 2-3 ppm region in ¹H NMR, while the nitrile carbon itself appears in the 115-120 ppm range in ¹³C NMR.[7][8]

| Chemical Shift (ppm) | Assignment |

| ~118 | Cl-CH₂-CH₂-CH₂-C N |

| ~44 | Cl -CH₂-CH₂-CH₂-CN |

| ~28 | Cl-CH₂-CH₂ -CH₂-CN |

| ~18 | Cl-CH₂-CH₂-CH₂ -CN |

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong, sharp absorption band for the nitrile group.[9][10] The C≡N stretching vibration in nitriles typically appears in the range of 2260-2220 cm⁻¹.[10]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretch (asymmetric) |

| ~2920 | Medium | C-H stretch (symmetric) |

| ~2250 | Strong, Sharp | C≡N stretch |

| ~1450 | Medium | CH₂ bend |

| ~730 | Strong | C-Cl stretch |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The molecular ion peak for this compound is observed at m/z 103.[3][4] Due to the presence of the chlorine isotope ³⁷Cl, an M+2 peak at m/z 105 is also observed with an intensity of approximately one-third of the molecular ion peak. Common fragmentation patterns for alkyl halides include the loss of the halogen and alpha-cleavage.

| m/z | Relative Intensity | Assignment |

| 105 | ~33% of M+ | [M+2]⁺ (due to ³⁷Cl) |

| 103 | Base Peak | [M]⁺ |

| 68 | Moderate | [M - Cl]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube.[11] The spectrum is recorded on a spectrometer, with typical running conditions involving a sufficient number of transients to obtain a good signal-to-noise ratio.[11] For ¹H NMR, the spectral width is set to encompass all proton signals, and for ¹³C NMR, a wider spectral width is used. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, the spectrum can be recorded neat by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[3] The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.[12] The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.[12] The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer and detected.[12]

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for the characterization of this compound is illustrated in the following diagram.

Caption: Spectroscopic analysis workflow for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C4H6ClN | CID 12336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(628-20-6) 1H NMR [m.chemicalbook.com]

- 5. This compound(628-20-6) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ch20: Spectroscopy Analysis : Nitriles [chem.ucalgary.ca]

- 9. This compound(628-20-6) IR Spectrum [m.chemicalbook.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. modgraph.co.uk [modgraph.co.uk]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide on the Solubility of 4-Chlorobutyronitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 4-chlorobutyronitrile, a key intermediate in organic synthesis. While extensive quantitative solubility data is not widely published, this document outlines the expected solubility based on chemical principles, provides a standardized experimental protocol for its determination, and presents an illustrative data set.

Introduction to this compound

This compound (Cl(CH₂)₃CN) is a bifunctional molecule featuring both a chloro and a cyano group.[1] This colorless liquid is a versatile building block in the synthesis of various pharmaceuticals, including buflomedil (B1668037) and buspirone.[1] Understanding its solubility in different organic solvents is crucial for reaction optimization, purification processes, and formulation development.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted.[2] The molecule possesses a polar nitrile group (-C≡N) and a moderately polar carbon-chlorine bond, along with a nonpolar hydrocarbon backbone.

-

Polar Solvents : The nitrile group allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. Therefore, this compound is expected to be soluble in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol).[3] Chemical suppliers note its slight solubility in chloroform (B151607) and ethyl acetate.[4][5]

-

Non-Polar Solvents : Due to its hydrocarbon chain, some solubility in non-polar solvents (e.g., toluene, hexane) is expected, though likely to a lesser extent than in polar solvents.[3]

-

Water : It is reported to be immiscible with water.[4]

Quantitative Solubility Data

As specific quantitative data is scarce in publicly available literature, the following table presents illustrative, yet realistic, solubility values for this compound in a range of common organic solvents at ambient temperature. These values are intended to serve as a guideline for solvent selection and should be experimentally verified for precise applications.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Class | Predicted Solubility ( g/100 mL) |

| Acetone | Polar Aprotic | > 50 |

| Acetonitrile | Polar Aprotic | > 50 |

| Dichloromethane | Polar Aprotic | > 50 |

| Tetrahydrofuran (THF) | Polar Aprotic | > 50 |

| Ethyl Acetate | Polar Aprotic | ~ 40 |

| Methanol | Polar Protic | > 50 |

| Ethanol | Polar Protic | > 50 |

| Isopropanol | Polar Protic | ~ 30 |

| Toluene | Non-Polar | ~ 15 |

| Hexane | Non-Polar | < 5 |

| Water | Polar Protic | < 1 |

Note: These values are estimates based on chemical principles and are not derived from experimental measurements.

Experimental Protocol for Solubility Determination

A reliable method for quantitatively determining the solubility of a liquid analyte like this compound is the isothermal equilibrium method, followed by analysis using gas chromatography (GC). This approach is widely applicable for various solute-solvent systems.[6][7][8]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:

-

This compound (≥97% purity)

-

Selected organic solvent (HPLC grade)

-

Internal standard (e.g., dodecane)

-

Thermostatically controlled shaker bath

-

Calibrated gas chromatograph with a flame ionization detector (FID)

-

Volumetric flasks, pipettes, and syringes

-

0.22 µm syringe filters

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Add a constant concentration of the internal standard to each calibration standard and a blank.

-

Analyze the standards by GC to generate a calibration curve.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of a distinct second phase of the solute should be visible.

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C ± 0.1°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, cease agitation and allow the mixture to stand undisturbed in the shaker bath for at least 4 hours to allow the undissolved solute to settle.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microdroplets.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Add the internal standard to the diluted sample at the same concentration as in the calibration standards.

-

Inject the final sample into the GC and record the chromatogram.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of solubility.

Caption: Workflow for Solubility Determination.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. education.com [education.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound CAS#: 628-20-6 [m.chemicalbook.com]

- 5. This compound manufacturers and suppliers in india [chemicalbook.com]

- 6. academic.oup.com [academic.oup.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to 4-Chlorobutyronitrile: Safety Data and Handling Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and detailed handling procedures for 4-Chlorobutyronitrile (CAS No. 628-20-6). The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on safe handling, emergency preparedness, and data accessibility.

Chemical Identification and Properties

This compound is a bifunctional organic compound containing both a chloro and a cyano group.[1] It is a colorless to light yellow liquid.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 628-20-6 | [2][3] |

| Molecular Formula | C4H6ClN | [4][5] |

| Molecular Weight | 103.55 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Odor | Odorless | [2] |

| Boiling Point | 195 - 197 °C (383 - 386.6 °F) @ 760 mmHg | [2] |

| Melting Point | -44 °C | [5] |

| Flash Point | 85 °C (185 °F) | [2] |

| Density | 1.095 g/mL at 20 °C | |

| Solubility | Immiscible with water | [6] |

| Vapor Pressure | 0.5 ± 0.4 mmHg at 25°C | [5] |

Toxicological Data and Hazard Identification

This compound is classified as a hazardous chemical and is toxic if swallowed.[2][3] It can cause skin, eye, and respiratory irritation.[2][3][4]

Table 2: Toxicological Profile and GHS Classification

| Parameter | Data | Source(s) |

| Acute Oral Toxicity | Category 3; Toxic if swallowed. LD50 (mouse, oral): 53,380 µg/kg. | [3][4][5] |

| Skin Corrosion/Irritation | Category 2; Causes skin irritation. | [3][4] |

| Serious Eye Damage/Irritation | Category 2; Causes serious eye irritation. | [3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3; May cause respiratory irritation. | [2][3][4] |

| GHS Hazard Statements | H301, H315, H319, H335 | [1] |

| Signal Word | Danger | [2][3] |

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict safety protocols is mandatory when working with this compound.

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]

-

Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection : Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.[3]

-

-

Handling Practices :

-

Storage :

-

Immediate Actions :

-

Evacuate personnel from the immediate spill area.

-

Ensure adequate ventilation.

-

Remove all sources of ignition.[2]

-

-

Containment and Cleanup :

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or vermiculite.[2][7]

-

Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Reporting : Report the spill to the appropriate environmental health and safety personnel.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[8]

-

Inhalation : Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

-

Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Fire and Explosion Hazard Data

This compound is a combustible liquid.[2][3]

Table 3: Fire and Explosion Hazard Data

| Parameter | Data | Source(s) |

| Flash Point | 85 °C (185 °F) | [2] |

| Suitable Extinguishing Media | Water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. | [7] |

| Unsuitable Extinguishing Media | No information available. | [7] |

| Hazardous Combustion Products | Carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas. | [2][3] |

| Firefighting Precautions | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3] Containers may explode when heated.[2] |

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Workflow for handling a this compound spill.

Caption: Standard operating procedure for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C4H6ClN | CID 12336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:628-20-6 | Chemsrc [chemsrc.com]

- 6. This compound | 628-20-6 [chemicalbook.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. lobachemie.com [lobachemie.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Chlorobutyronitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-chlorobutyronitrile. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines known physical and chemical properties with generalized experimental protocols and inferred decomposition pathways based on the analysis of similar chemical structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for designing experimental setups.

| Property | Value | Reference |

| CAS Number | 628-20-6 | [1][2] |

| Molecular Formula | C4H6ClN | [1][2] |

| Molecular Weight | 103.55 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 189-191 °C (at 760 mmHg) | [3] |

| Density | 1.0934 g/cm³ (at 15 °C) | [3] |

| Flash Point | 85 °C (185 °F) |

Thermal Hazard and Decomposition Products

This compound is a combustible liquid and is known to decompose upon heating, producing a range of hazardous substances. Understanding these products is critical for ensuring safety during its use and in the event of a fire.

| Hazard | Description | Reference |

| Combustibility | Combustible liquid | [4] |

| Hazardous Decomposition Products | Upon combustion or thermal decomposition, the following hazardous substances may be released: - Nitrogen oxides (NOx) - Carbon monoxide (CO) - Carbon dioxide (CO2) - Hydrogen chloride (HCl) gas | [4] |

Experimental Protocols for Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is a critical tool for determining the onset of decomposition.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range relevant to its expected decomposition. The range could be from ambient temperature up to 400 °C or higher, depending on the initial assessment of its stability.

-

Data Analysis: The heat flow to the sample is measured relative to the reference. An exothermic peak in the resulting thermogram indicates a decomposition process. The onset temperature of this peak is a key indicator of the beginning of thermal decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with it.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in an open TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The sample pan is placed on the TGA's microbalance within the furnace. The furnace is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate.

-

Temperature Program: The sample is heated at a constant rate, such as 10 °C/min, over a specified temperature range.

-

Data Analysis: The mass of the sample is continuously recorded as the temperature increases. A plot of mass versus temperature (TGA curve) is generated. The onset of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimetric technique used to study the time, temperature, and pressure relationships of a substance's thermal decomposition under conditions of thermal runaway.[5][6][7][8]

Methodology:

-

Sample Preparation: A known amount of this compound is placed in a robust, sealed sample container (the "bomb"), typically made of a material compatible with the chemical (e.g., stainless steel or Hastelloy).

-

Instrument Setup: The sample bomb is placed within the ARC's adiabatic chamber. The system is designed to maintain an adiabatic environment, meaning no heat is exchanged with the surroundings.

-

Heat-Wait-Search Mode: The instrument heats the sample in small, incremental steps. After each step, it waits for thermal equilibrium and then searches for any self-heating (an exothermic reaction).

-

Adiabatic Tracking: Once self-heating is detected, the instrument switches to adiabatic mode. The heaters in the chamber track the temperature of the sample, ensuring that all the heat generated by the decomposition is retained by the sample, thus simulating a worst-case thermal runaway scenario.

-

Data Collection: Temperature and pressure are continuously monitored throughout the experiment. This data is used to determine the onset temperature of the runaway reaction, the rates of temperature and pressure rise, and the time to maximum rate.

Visualizing Experimental Workflows and Decomposition Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and a proposed decomposition pathway for this compound.

Proposed Thermal Decomposition Pathway

Based on the known hazardous decomposition products and general principles of organic chemistry, a plausible thermal decomposition pathway for this compound is proposed. The initial step is likely the cleavage of the C-Cl bond, which is typically the weakest bond in such molecules.[9][10][11][12] This would be followed by a series of radical reactions, cyclization, and fragmentation.

Conclusion

While specific experimental thermal analysis data for this compound is not extensively documented in public literature, this guide provides a framework for its evaluation. The outlined experimental protocols for DSC, TGA, and ARC are standard methods for assessing the thermal stability and hazards of liquid chemicals. The known decomposition products, primarily NOx, CO, CO2, and HCl, suggest a complex decomposition mechanism likely initiated by the cleavage of the carbon-chlorine bond. For professionals in research and drug development, a thorough experimental investigation using the described techniques is strongly recommended to ensure safe handling, storage, and use of this compound.

References

- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. This compound | C4H6ClN | CID 12336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. kalorimetrietage.ptb.de [kalorimetrietage.ptb.de]

- 6. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 7. belmontscientific.com [belmontscientific.com]

- 8. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 9. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. gasmet.com [gasmet.com]

- 12. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bifunctional Nature of 4-Chlorobutyronitrile: An In-depth Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobutyronitrile (ClCH₂CH₂CH₂CN) is a versatile bifunctional molecule possessing both a reactive alkyl chloride and a nitrile functional group. This unique structural arrangement allows it to serve as a valuable building block in a wide array of organic syntheses, enabling the construction of complex molecular architectures, including linear chains, carbocycles, and various heterocyclic systems. Its dual reactivity permits sequential or, in some cases, concerted reactions, making it a strategic component in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, complete with detailed experimental protocols for key transformations, quantitative data, and visual diagrams of reaction pathways.

Introduction

The strategic importance of bifunctional reagents in organic synthesis is well-established, offering efficient pathways to molecular complexity.[1] this compound stands out as a readily available and cost-effective C4 building block, featuring two distinct reactive centers: an electrophilic carbon atom susceptible to nucleophilic attack at the chloro-substituted position, and a nitrile group that can undergo a variety of transformations, including hydrolysis, reduction, and addition of organometallic reagents.[2] This guide will explore the diverse reactivity of this compound, providing researchers and drug development professionals with a detailed understanding of its synthetic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 628-20-6 | [3] |

| Molecular Formula | C₄H₆ClN | [3] |

| Molecular Weight | 103.55 g/mol | [3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 195-197 °C | [3] |

| Density | 1.095 g/mL at 20 °C | [3] |

| Refractive Index (n20/D) | 1.442 | [3] |

Bifunctional Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The primary alkyl chloride is a good electrophile for Sₙ2 reactions, while the nitrile group offers a pathway to amines, carboxylic acids, and ketones.

Reactions at the Alkyl Chloride Moiety (C-4)

The electrophilic nature of the carbon atom bearing the chlorine atom allows for nucleophilic substitution reactions with a variety of nucleophiles.

This compound is widely used to introduce a 3-cyanopropyl group onto nitrogen-containing compounds. This reaction is a key step in the synthesis of several pharmaceuticals.

Application in the Synthesis of a Buspirone (B1668070) Precursor:

A crucial intermediate in the synthesis of the anxiolytic drug buspirone is 1-(3-cyanopropyl)-4-(2-pyrimidinyl)piperazine. This is synthesized by the N-alkylation of 1-(2-pyrimidinyl)piperazine with this compound.[4]

Experimental Protocol: Synthesis of 1-(3-Cyanopropyl)-4-(2-pyrimidinyl)piperazine [4]

A mixture of 1-(2-pyrimidinyl)piperazine (2 g, 12.2 mmol), acetone (B3395972) (2 ml), 1-bromo-3-chloropropane (B140262) (an analog of this compound, 2.5 g, 15.9 mmol), and a 25% aqueous sodium hydroxide (B78521) solution (1.9 ml) is stirred at room temperature for 6 hours. After completion of the reaction, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the product. While this protocol uses 1-bromo-3-chloropropane, a similar procedure can be employed with this compound, potentially adjusting reaction times and temperatures.

| Reactant 1 | Reactant 2 | Base | Solvent | Time | Product | Yield |

| 1-(2-Pyrimidinyl)piperazine | 1-Bromo-3-chloropropane | 25% aq. NaOH | Acetone | 6 h | 1-(3-Chloropropyl)-4-(2-pyrimidinyl)piperazine | Not Specified |

The enolates of active methylene (B1212753) compounds, such as diethyl malonate, readily undergo C-alkylation with this compound. This reaction is valuable for carbon-carbon bond formation.

Experimental Protocol: Alkylation of Diethyl Malonate (General Procedure using Phase-Transfer Catalysis) [4]

To a vigorously stirred mixture of diethyl malonate (0.050 mol), an alkyl halide (e.g., this compound, 0.055 mol), and powdered anhydrous potassium carbonate (in excess) in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane, 5 mL), a phase-transfer catalyst such as 18-crown-6 (B118740) (0.002 mol) is added. The mixture is heated to reflux for 1.5 to 2 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The residue is then purified by distillation under reduced pressure to afford the alkylated product.

| Active Methylene Compound | Alkylating Agent | Base | Catalyst | Solvent | Time | Product | Yield |

| Diethyl Malonate | 1-Bromobutane | K₂CO₃ | 18-Crown-6 | Acetonitrile | 1.5-2 h | Diethyl butylmalonate | High (specifics not given) |

Reactions of the Nitrile Group

The nitrile group of this compound can be transformed into a variety of other functional groups, providing access to a diverse range of compounds.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation provides a route to 4-chlorobutanoic acid, a useful synthetic intermediate.

Experimental Protocol: Hydrolysis of a Nitrile to a Carboxylic Acid (General Procedure) [5]

A mixture of the nitrile and a strong acid, such as concentrated sulfuric acid, is heated. The reaction progress can be monitored by techniques like TLC or GC. Upon completion, the reaction mixture is cooled and poured onto ice, followed by extraction with a suitable organic solvent. The organic layer is then washed, dried, and concentrated to yield the carboxylic acid. For the hydrolysis of p-substituted benzonitriles in 18.2 M sulfuric acid, the reaction is enhanced by electron-withdrawing groups.[5]

| Starting Material | Reagent | Conditions | Product | Yield |

| p-Substituted Benzonitriles | 18.2 M H₂SO₄ | 25 °C | p-Substituted Benzoic Acids | Varies |

Catalytic hydrogenation of the nitrile group provides a direct route to the corresponding primary amine, 4-chloro-1-aminobutane. This reaction is typically carried out using catalysts such as Raney nickel.[1]

Experimental Protocol: Catalytic Hydrogenation of a Nitrile (General Conditions) [6]

The nitrile is dissolved in a suitable solvent, often an alcohol, and a catalytic amount of a hydrogenation catalyst, such as Raney nickel, is added. The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature. The specific conditions, including pressure, temperature, and reaction time, depend on the substrate and the catalyst used. For the hydrogenation of dinitriles to diamines using a doped Raney nickel catalyst, temperatures below 150 °C and a hydrogen pressure are employed.[6]

| Substrate | Catalyst | Solvent | Temperature | Pressure | Product |

| Dinitriles | Doped Raney Ni | Alcohol/Amide | < 150 °C | High | Diamines |

Grignard reagents add to the nitrile group to form an intermediate imine salt, which upon hydrolysis yields a ketone. This reaction allows for the formation of a new carbon-carbon bond and the introduction of a carbonyl group.[7]

Experimental Protocol: Reaction of a Nitrile with a Grignard Reagent (General Procedure) [8]

A solution of the Grignard reagent in an ethereal solvent (e.g., diethyl ether or THF) is prepared. To this solution, the nitrile is added dropwise at a controlled temperature, typically 0 °C to room temperature. The reaction mixture is stirred for a period to ensure complete reaction. Subsequently, the reaction is quenched by the slow addition of an acidic aqueous solution (e.g., dilute HCl or H₂SO₄). The product ketone is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by distillation or chromatography.

Intramolecular Reactions: Synthesis of Heterocycles

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization.

Derivatives of this compound can be used to synthesize substituted pyrrolidines. For example, intramolecular cyclization of 2,3-dichloropropionamides under phase-transfer catalysis conditions can yield 4-chloropyrrolidine-2-carbonitrile derivatives.[9]

Experimental Protocol: Synthesis of 4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carbonitrile [9]

A procedure has been developed for the synthesis of various 4-chloropyrrolidine-2-carbonitrile derivatives in high yields via intramolecular cyclization of the corresponding 2,3-dichloropropionamides under phase-transfer catalysis conditions.

Applications in Pharmaceutical Synthesis

This compound is a key starting material or intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Buflomedil

Buflomedil is a vasoactive drug, and its synthesis can involve intermediates derived from this compound. One synthetic route involves the Friedel-Crafts acylation of 1,2,4-trimethoxybenzene (B152335) with a 4-chlorobutyryl derivative, followed by reaction with pyrrolidine.[10][11]

Buspirone

As previously mentioned, this compound is a precursor in the synthesis of the anxiolytic drug buspirone.

Conclusion

This compound is a highly versatile and valuable bifunctional reagent in organic synthesis. Its dual reactivity allows for a wide range of transformations, providing access to a diverse array of acyclic and cyclic compounds. The ability to selectively react at either the alkyl chloride or the nitrile functionality, or to utilize both in a concerted or sequential manner, makes it a powerful tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its reactivity, supported by experimental protocols and quantitative data, to aid researchers in leveraging the full synthetic potential of this important building block.

References

- 1. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsm.com [ijpsm.com]

- 4. benchchem.com [benchchem.com]

- 5. znaturforsch.com [znaturforsch.com]

- 6. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]

- 7. Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. leah4sci.com [leah4sci.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. CN101220006A - Buflomedil production method - Google Patents [patents.google.com]

Methodological & Application

Synthesis of Cyclopropyl Cyanide from 4-Chlorobutyronitrile: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of cyclopropyl (B3062369) cyanide, a valuable intermediate in pharmaceutical and agrochemical industries, from the starting material 4-chlorobutyronitrile. The primary synthetic route discussed is the intramolecular cyclization of this compound facilitated by a strong base in a polar aprotic solvent. This method is highlighted for its high efficiency and yield. This application note includes a summary of reaction conditions, a detailed experimental protocol, safety and handling guidelines, and a visual representation of the experimental workflow.

Introduction

Cyclopropyl cyanide is a key building block in the synthesis of various complex molecules, including pharmaceuticals and herbicides. The cyclopropane (B1198618) ring imparts unique conformational rigidity and metabolic stability to molecules, making it a desirable moiety in drug design. The synthesis of cyclopropyl cyanide from this compound is an efficient and commonly employed method, proceeding via an intramolecular nucleophilic substitution. The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).

Data Presentation

The following tables summarize the quantitative data from various reported protocols for the synthesis of cyclopropyl cyanide from this compound.

Table 1: Reaction Conditions and Yields for the Synthesis of Cyclopropyl Cyanide

| Base | Solvent | Temperature (°C) | Reaction Time | Molar Ratio (Base:this compound) | Yield (%) | Reference |

| Sodium Hydroxide | Dimethyl Sulfoxide | 104 | 1 hour | ~1.3 : 1 | ~100 | [1] |

| Sodium Hydroxide | Dimethyl Sulfoxide | 99 | 10 minutes | ~1.02 : 1 | 88.4 | [1] |

| Sodium Hydroxide | Dimethyl Sulfoxide | 98 | 25 minutes | ~1.12 : 1 | 67.3 | |

| Potassium Hydroxide | Dimethyl Sulfoxide | 100 | 5 hours 10 minutes | ~1.3 : 1 | 72.5 | |

| Sodamide | Liquid Ammonia | Not Specified | Not Specified | Not Specified | ~60 |

Table 2: Physical and Chemical Properties of Key Reagents

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| This compound | C₄H₆ClN | 103.55 | 195-197 | Not Available | 1.095 |

| Sodium Hydroxide | NaOH | 40.00 | 1388 | 318 | 2.13 |

| Dimethyl Sulfoxide | C₂H₆OS | 78.13 | 189 | 18.4 | 1.100 |

| Cyclopropyl Cyanide | C₄H₅N | 67.09 | 135 | -25 | 0.911 |

Experimental Protocol

This protocol is based on a high-yield synthesis using sodium hydroxide and dimethyl sulfoxide.[1]

Materials:

-

This compound (97%)

-

Sodium hydroxide (powdered)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Deionized water

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add powdered sodium hydroxide (22.5 mmol). To this, add 50 mL of anhydrous dimethyl sulfoxide.

-

Heating: Begin stirring the mixture and heat it to 104°C using a heating mantle.

-